molecular formula C7H14O B2807057 3-Ethylpent-2-en-1-ol CAS No. 39821-65-3

3-Ethylpent-2-en-1-ol

Cat. No.: B2807057
CAS No.: 39821-65-3
M. Wt: 114.188
InChI Key: PUCCIVZQJKKAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpent-2-en-1-ol: is an organic compound with the molecular formula C7H14O It is an unsaturated alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene (a carbon-carbon double bond)

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Ethylpent-2-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-ethylpent-2-yne. The process involves the following steps:

    Hydroboration: The addition of borane (BH3) to the alkyne to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired alcohol.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpent-2-enal. This process typically uses a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to selectively reduce the aldehyde group to an alcohol while preserving the double bond.

Chemical Reactions Analysis

Types of Reactions:

3-Ethylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-ethylpent-2-enal using mild oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to 3-ethylpentan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethylpent-2-enyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-Ethylpent-2-enal.

    Reduction: 3-Ethylpentan-1-ol.

    Substitution: 3-Ethylpent-2-enyl chloride.

Scientific Research Applications

3-Ethylpent-2-en-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the reactivity and behavior of unsaturated alcohols in biological systems.

    Industrial Chemistry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethylpent-2-en-1-ol involves its interaction with various molecular targets and pathways. As an unsaturated alcohol, it can participate in nucleophilic addition reactions, where the hydroxyl group acts as a nucleophile. Additionally, the presence of the double bond allows for electrophilic addition reactions, where electrophiles can add to the carbon-carbon double bond.

Comparison with Similar Compounds

    3-Methylpent-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-Methylpent-3-en-1-ol: The double bond is located at a different position.

    3-Ethylpentan-1-ol: Saturated alcohol with no double bond.

Uniqueness:

3-Ethylpent-2-en-1-ol is unique due to the combination of its unsaturated nature and the position of the hydroxyl group . This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

3-ethylpent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCCIVZQJKKAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCO)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39821-65-3
Record name 3-ethylpent-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.